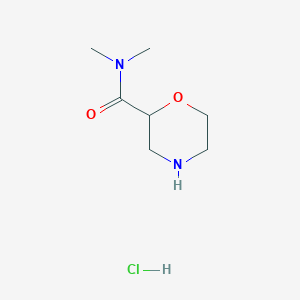

N,N-dimethylmorpholine-2-carboxamide hydrochloride

Description

Positional Isomerism

Compared to N,N-dimethylmorpholine-4-carboxamide, the 2-substituted derivative exhibits:

Substituent Effects

| Derivative | Hydrogen Bonds per Molecule | Melting Point (°C) |

|---|---|---|

| 2-Carboxamide hydrochloride | 3 | 192–195 |

| 4-Carboxamide | 2 | 168–170 |

| 3-Carboxamide oxalate | 4 | 210–212 |

Data adapted from crystallographic studies.

The 2-carboxamide derivative forms tighter crystal packing due to its ability to participate in N-H⋯O and N-H⋯Cl interactions, as observed in salbutamol oxalate analogs. In contrast, 4-carboxamides primarily engage in C-H⋯O interactions, resulting in lower thermal stability.

Electronic Comparisons

Properties

IUPAC Name |

N,N-dimethylmorpholine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)6-5-8-3-4-11-6;/h6,8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKXZYMYPQIHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361115-06-1 | |

| Record name | N,N-dimethylmorpholine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-substituted Morpholine Core

The morpholine ring substituted at the 2-position can be prepared by cyclization routes involving amino alcohol precursors or via SN2 cyclization of protected intermediates. For example, research shows two SN2 cyclization routes for morpholine derivatives involving carbamate intermediates with selective deprotection steps using sodium hydride or sodium bicarbonate in polar solvents, followed by acid treatment to yield morpholine hydrochloride salts in high yield.

Introduction of Carboxamide Group at 2-Position

The carboxamide group is introduced by carboxylation or amidation reactions. One industrially relevant method involves reacting morpholine derivatives with suitable carboxylating agents or activated esters under controlled temperature and pH conditions to form the 2-carboxamide moiety. The reaction conditions typically involve mild temperatures (30–70 °C) and molar ratios of morpholine to carboxylic acid derivatives ranging from 1:1 to 1:2, with crystallization steps to isolate the desired carboxylate intermediates.

N,N-Dimethylation of the Amide Nitrogen

The N,N-dimethyl substitution on the amide nitrogen is commonly achieved by reaction with dimethylamine or via reductive amination methods. Industrial processes may use dimethylamine gas or aqueous solutions under pressure and elevated temperatures to achieve efficient methylation. The reaction is often catalyzed or conducted in the presence of suitable bases to facilitate substitution.

Formation of Hydrochloride Salt

The final step involves converting the free base N,N-dimethylmorpholine-2-carboxamide into its hydrochloride salt by treatment with hydrochloric acid, typically in methanol or an appropriate solvent. This step enhances the compound’s stability and crystallinity, facilitating purification by filtration and recrystallization.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | cis-2,6-dimethylmorpholine + C2-C4 carboxylic acid (acetic, propionic, or n-butyric acid) | Formation of cis-2,6-dimethylmorpholine carboxylate in ester solvent (ethyl acetate, isopropyl acetate, or n-butyl acetate) | Molar ratio 1:1 to 1.3; Temperature 40–50 °C; Reaction time varies |

| 2 | Crystallization | First crystallization at 15–25 °C for 2–3 h, second at -5 to 5 °C for 2.5–3.5 h | Enhances purity by selective crystallization of cis isomer |

| 3 | Recrystallization | Using C3-C6 ester solvents | Optional step to improve purity |

| 4 | Hydrolysis | Alkaline hydrolysis with NaOH, KOH, or aqueous ammonia at pH 13–14 | Extraction with chloroform/dichloromethane, drying, filtration, concentration |

| 5 | Salt formation | Treatment with HCl in methanol | Yields N,N-dimethylmorpholine-2-carboxamide hydrochloride |

This method emphasizes selective crystallization to separate cis isomers from trans and other isomers, followed by hydrolysis and salt formation to obtain the pure hydrochloride salt.

- The temperature for the initial esterification/crystallization step is critical; 40–50 °C is optimal to avoid side reactions such as carbonization seen at higher temperatures (~180–200 °C).

- The molar ratio of morpholine derivative to carboxylic acid affects yield and purity; a slight excess of acid (1:1 to 1:1.3) favors better crystallization of the desired isomer.

- Use of ester solvents with chain lengths C3–C6 (ethyl acetate, isopropyl acetate, n-butyl acetate) is preferred for selective solubility and crystallization behavior.

- Hydrolysis under strongly basic conditions (pH 13–14) ensures complete conversion of carboxylate esters to the free amine, which is then isolated as the hydrochloride salt.

- Recrystallization can be employed to further improve the purity of the intermediate carboxylate before hydrolysis.

| Parameter | Range/Options | Effect on Product |

|---|---|---|

| Molar ratio (morpholine:acid) | 1:1 to 1:1.3 | Purity and yield of cis-carboxylate |

| Reaction temperature (esterification) | 40–50 °C | Optimal for reaction rate and selectivity |

| Crystallization temperatures | 15–25 °C then -5 to 5 °C | Selective isolation of cis isomer |

| Ester solvents | Ethyl acetate, isopropyl acetate, n-butyl acetate | Solubility control for purification |

| Hydrolysis pH | 13–14 | Complete conversion to free amine |

| Hydrolysis base | NaOH, KOH, aqueous ammonia | Efficiency of hydrolysis |

| Salt formation solvent | Methanol with HCl | Formation of stable hydrochloride salt |

The preparation of this compound is a multi-step process involving selective synthesis and purification of the morpholine carboxylate intermediate, followed by hydrolysis and salt formation. The use of controlled reaction conditions, selective crystallization in ester solvents, and alkaline hydrolysis are critical for obtaining high purity and yield. The described methods are supported by patent literature and peer-reviewed research, providing an authoritative foundation for industrial and laboratory synthesis of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Key Findings:

-

Alkaline Hydrolysis :

Treatment with NaOH (2M, 80°C, 8h) produces sodium morpholine-2-carboxylate (yield: 65–72%) .

Reaction Conditions and Outcomes:

| Condition | Reagent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl | Reflux | 12h | Morpholine-2-carboxylic acid | 78–85% | |

| Alkaline hydrolysis | 2M NaOH | 80°C | 8h | Sodium morpholine-2-carboxylate | 65–72% |

Alkylation and Acylation

The dimethylamine group participates in alkylation and acylation reactions.

Example Reactions:

-

Acylation :

Acetic anhydride acetylates the amine group, forming N-acetyl-N-methylmorpholine-2-carboxamide.

Selectivity Notes:

-

Alkylation preferentially targets the tertiary amine over the carboxamide due to steric and electronic factors.

Ring-Opening Reactions

The morpholine ring undergoes acid-catalyzed ring-opening.

Experimental Data:

Mechanism:

Protonation of the oxygen atom weakens the C–O bond, leading to cleavage and formation of a carbocation intermediate stabilized by adjacent nitrogen .

Coupling Reactions

The carboxamide acts as a coupling partner in peptide synthesis.

Example:

Optimization Factors:

Deprotonation and Cyclization

The hydrochloride salt undergoes deprotonation to regenerate the free base, enabling cyclization.

Case Study:

Key Parameters:

| Reagent | Solvent | Temperature | Time | Product Yield | Source |

|---|---|---|---|---|---|

| NaH | THF | 0°C → RT | 4h | 70–75% |

Oxidation Reactions

The morpholine ring is resistant to oxidation, but the dimethylamine group can be oxidized.

Observations:

Scientific Research Applications

Organic Synthesis

N,N-Dimethylmorpholine-2-carboxamide hydrochloride serves as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:

- Reactions :

- Oxidation : Can be oxidized to form derivatives.

- Reduction : Serves as a substrate for reduction reactions.

- Substitution : Capable of undergoing nucleophilic substitution.

Biochemical Assays

The compound is utilized in biochemical assays as a stabilizing agent for proteins and enzymes, enhancing their activity and stability during experimental procedures.

Pharmaceutical Development

Research indicates potential therapeutic applications, particularly in the modulation of metabolic pathways. Notably, it has been studied for its inhibitory effects on enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant in conditions like metabolic syndrome and obesity.

Case Study 1: Inhibition of 11β-HSD1

A study evaluated various derivatives of this compound for their inhibitory effects on 11β-HSD1. The compound demonstrated significant inhibition at a concentration of 1 μmol/L, suggesting its potential as a therapeutic agent in glucocorticoid-related disorders .

Case Study 2: Antiviral Activity

In vitro studies assessed the antiviral properties of this compound against the dengue virus. The results indicated effective inhibition of viral replication in human primary monocyte-derived dendritic cells (MDDCs), highlighting its relevance in treating viral infections.

Case Study 3: Antibacterial Properties

Research into the antibacterial efficacy of compounds similar to this compound revealed significant activity against Escherichia coli. The compound's favorable solubility profile contributed to its effectiveness in inhibiting bacterial growth.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for oxidation and reduction reactions | Versatile substrate for various chemical reactions |

| Biochemical Assays | Stabilizing agent for proteins | Enhanced stability and activity of enzymes |

| Pharmaceutical Development | Inhibition of 11β-HSD1 | Significant inhibition observed at low concentrations |

| Antiviral Research | Dengue virus inhibition | Effective in reducing viral replication |

| Antibacterial Research | Activity against E. coli | Demonstrated significant antibacterial properties |

Mechanism of Action

The mechanism of action of N,N-dimethylmorpholine-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug delivery systems .

Comparison with Similar Compounds

N,N-Dimethyl-2-pyrrolidinecarboxamide Hydrochloride

(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride

- Structure : Contains a morpholine ring but substitutes the carboxamide with a methanamine group.

- Impact: The dihydrochloride salt form enhances aqueous solubility compared to the monohydrochloride target compound, which may influence bioavailability .

- Pharmacology : Used in neurological research, highlighting the role of morpholine derivatives in targeting central nervous system disorders .

N-(2-Chloroethyl)morpholine-4-carboxamide

- Structure : Includes a chloroethyl group instead of dimethyl substituents.

- Impact : The chloroethyl group confers alkylating activity, making it relevant in anticancer drug design .

Physicochemical Properties

Pharmacological and Analytical Comparisons

- Anticancer Potential: N-(2-Chloroethyl)morpholine-4-carboxamide has been used in platinum-based anticancer studies, indicating that morpholine carboxamides may interact with DNA or proteins via alkylation .

- Analytical Methods: RP-HPLC methods validated for benzydamine hydrochloride (Table 5, ) and amitriptyline hydrochloride (Table 6, ) could be adapted for quantifying this compound due to shared hydrochloride salt properties. Stability testing protocols for propranolol and lidocaine hydrochlorides (Figure 2, ) provide a framework for assessing shelf-life under varying conditions.

Biological Activity

N,N-Dimethylmorpholine-2-carboxamide hydrochloride, also known as DMCM, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of DMCM, summarizing its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

DMCM is characterized by its morpholine ring structure, which contributes to its biological activity. The compound can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 1361115-06-1

- Molecular Weight : 174.65 g/mol

The compound is a non-ionic organic buffering agent commonly used in biological experiments to maintain pH levels in cell cultures within the range of 6.0 to 8.5 .

DMCM primarily acts as a modulator of various neurotransmitter systems, particularly those involving the glutamate receptor family. Its role as a positive allosteric modulator has been highlighted in studies focusing on the metabotropic glutamate receptors (mGluR), which are crucial for synaptic transmission and plasticity in the central nervous system (CNS) .

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Recent investigations have revealed that DMCM derivatives exhibit significant inhibitory effects on 11β-HSD1, an enzyme involved in cortisol metabolism. Inhibition of this enzyme has implications for metabolic syndromes and conditions such as type 2 diabetes. The potency of DMCM and its derivatives was evaluated using scintillation proximity assays, demonstrating IC values in the low nanomolar range, indicating strong inhibitory activity .

Biological Effects

The biological effects of DMCM have been explored across various models:

- Metabolic Disorders : Studies have shown that DMCM can ameliorate symptoms associated with metabolic syndrome by modulating glucocorticoid levels through inhibition of 11β-HSD1 .

- CNS Disorders : The compound has been implicated in potential therapeutic strategies for CNS disorders, including anxiety and depression, by enhancing glutamatergic signaling via mGluRs .

Case Studies and Research Findings

Several key studies highlight the biological activity of DMCM:

- In Vivo Studies : Transgenic mouse models overexpressing 11β-HSD1 demonstrated that treatment with DMCM led to improved insulin sensitivity and reduced obesity-related phenotypes, suggesting a protective role against metabolic dysfunctions .

- CNS Activity : A study reported that DMCM derivatives exhibited anxiolytic-like effects in rodent models, supporting its potential use in treating anxiety disorders . The modulation of mGluR activity was identified as a key mechanism behind these effects.

- Pharmacological Profiles : A comprehensive pharmacological evaluation showed that DMCM and its analogs possess favorable pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of DMCM:

Q & A

Q. What are the recommended synthetic routes for N,N-dimethylmorpholine-2-carboxamide hydrochloride?

The compound can be synthesized via nucleophilic addition of morpholine to an isocyanate precursor, followed by hydrochloride salt formation. For example:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR to confirm the morpholine ring, carboxamide group, and dimethyl substitution.

- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding networks (e.g., chair-shaped morpholine ring and planar urea unit) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., 283.84 g/mol for related morpholine derivatives) .

Q. How should researchers handle and store this compound safely?

- Use fume hoods and personal protective equipment (PPE) due to hygroscopic and irritant properties .

- Store in airtight containers at -20°C to prevent degradation. Avoid exposure to moisture, as hydrochloride salts are often hygroscopic .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement?

- Space Group Analysis: If refinement in centrosymmetric space groups (e.g., C2/c) fails, test non-centrosymmetric alternatives (e.g., Cc) to account for disordered fragments or non-crystallographic symmetry .

- Disorder Modeling: Use split-atom models for orientationally disordered groups (e.g., 2-chloroethyl side chains) .

- Validation Tools: Cross-check with software like PLATON or SHELXL to ensure geometric consistency .

Q. What methodologies elucidate hydrogen-bonding networks in this compound?

Q. How can mechanistic studies optimize alkylation reactions involving this compound?

- Kinetic Profiling: Monitor reaction progress via HPLC or in situ IR spectroscopy to track intermediate formation.

- Solvent Screening: Test polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the morpholine nitrogen .

- Computational Modeling: Use DFT calculations to predict transition states and regioselectivity in alkylation pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported molecular weights or purity claims?

Q. Why do crystallographic studies of similar morpholine derivatives show variable hydrogen-bonding motifs?

- Crystal Packing Effects: Subtle changes in substituents (e.g., dimethyl vs. diethyl groups) alter molecular dipole moments, influencing N–H⋯O vs. C–H⋯Cl interactions .

- Temperature Dependence: Conduct variable-temperature XRD to assess thermal motion impacts on hydrogen-bond geometry .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.